3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride under basic conditions to form the 3-fluorobenzoylpiperidine intermediate . This intermediate is then reacted with 1-methyl-4-phenyl-1,2,4-triazolone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed pharmacological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzoyl)-3,5-dimethylpiperidine
- Methyl 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
- 1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
Uniqueness
3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a piperidine ring, a fluorobenzoyl group, and a triazolone moiety.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[1-(3-fluorobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H21FN4O2/c1-24-21(28)26(18-8-3-2-4-9-18)19(23-24)15-10-12-25(13-11-15)20(27)16-6-5-7-17(22)14-16/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
HNCSURKFUUKKMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.